molecular formula C₁₆H₁₇D₃N₂O₁₀ B1154374 Stavudine 5-O-β-Glucuronide-d3

Stavudine 5-O-β-Glucuronide-d3

Cat. No.: B1154374
M. Wt: 403.36
Attention: For research use only. Not for human or veterinary use.
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Description

Stavudine 5-O-β-Glucuronide-d3 is a deuterated glucuronide metabolite of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in HIV treatment. Glucuronidation, a Phase II metabolic reaction, enhances the water solubility of Stavudine for renal excretion. The deuterated form (d3) is primarily utilized as an internal standard (IS) in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to improve analytical accuracy by compensating for matrix effects and ionization variability . The 5-O-β-glucuronidation site reflects the metabolic modification at the hydroxyl group of the Stavudine aglycone, a common pathway for nucleoside analogs .

Properties

Molecular Formula

C₁₆H₁₇D₃N₂O₁₀

Molecular Weight

403.36

Synonyms

2’,3’-Didehydro-3’-deoxythymidine 5-O-β-Glucuronide-d3;  3’-Deoxy-2’-thymidinene 5-O-β-Glucuronide-d3;  3’-Deoxy-2’,3’-didehydrothymidine 5-O-β-Glucuronide-d3;  Avostav 5-O-β-Glucuronide-d3;  D4t 5-O-β-Glucuronide-d3;  BMY-27857 5-O-β-Glucuronide-d3;  Zeri

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Glucuronides vary based on:

  • Position of glucuronidation : Determines metabolic fate and stability.
  • Aglycone structure : Influences pharmacological activity and toxicity.
  • Deuterium labeling : Enhances analytical precision by minimizing isotopic interference.

Table 1: Structural Comparison of Selected Glucuronides

Compound Parent Compound Glucuronidation Position Deuterium Labeling Key Feature(s)
Stavudine 5-O-β-Glucuronide-d3 Stavudine 5-O Yes (d3) Used as IS for antiretroviral monitoring
Morphine-6-β-Glucuronide-d3 Morphine 6-O Yes (d3) Stable IS for normorphine quantification
Resveratrol 3-O-β-D-Glucuronide Resveratrol 3-O No Key metabolite with antioxidant activity
5'-O-β-D-Glucuronides (5-fluorouridine) 5-fluorouridine 5'-O No Substrate for β-glucuronidase
Acetaminophen D-glucuronide Acetaminophen - No Major detoxification metabolite

Stability and Analytical Performance

  • This compound : Positionally analogous to morphine-6-β-glucuronide-d3, which demonstrates superior stability over 3-O-glucuronides (e.g., morphine-3-β-glucuronide-d3) due to reduced steric hindrance and polar interactions .
  • Deuterated IS compounds like morphine-6-β-glucuronide-d3 exhibit minimal retention time shifts (0.2 minutes vs. 0.5 minutes for non-deuterated analogs), enhancing chromatographic reliability .

Metabolic Pathways

  • This compound: Reflects hepatic UGT-mediated detoxification. Similar to Acetaminophen glucuronide, this pathway reduces systemic toxicity but may compete with other UGT substrates .
  • 5'-O-glucuronides (e.g., 5-fluorouridine) : Susceptible to β-glucuronidase cleavage in the gut, enabling targeted drug release .

Toxicity Considerations

  • Stavudine itself is linked to mitochondrial dysfunction in pediatric patients, but glucuronidation likely mitigates this risk by enhancing excretion .
  • Non-deuterated glucuronides like Resveratrol 3-O-β-D-glucuronide retain biological activity, unlike deuterated analogs used solely for analytical purposes .

Table 2: Analytical Performance of Deuterated Glucuronides

Compound Retention Time Shift (min) Matrix Effect (%) Stability in Methanol Use Case
This compound Data not available - - Antiretroviral assays
Morphine-6-β-Glucuronide-d3 0.2 <10% High Neonatal serum analysis
Morphine-3-β-Glucuronide-d3 0.5 15–20% Moderate Limited to low-concentration assays

Q & A

Q. How do researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived samples (e.g., hepatocytes), obtain informed consent and IRB approval. Document protocols in institutional repositories (e.g., OSF) for transparency .

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